2,4-Dimethylbenzaldehyde oxime chemical properties and structure
2,4-Dimethylbenzaldehyde oxime chemical properties and structure
Topic: 2,4-Dimethylbenzaldehyde Oxime: Chemical Properties, Synthesis, and Reactivity Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
2,4-Dimethylbenzaldehyde oxime is a pivotal nitrogenous intermediate in the synthesis of agrochemicals, pharmaceuticals, and fine chemical building blocks. Distinguished by the steric influence of the ortho-methyl group, this compound exhibits unique kinetic profiles in hydrolysis and rearrangement reactions compared to its unsubstituted analogues. This guide provides a definitive technical analysis of its molecular architecture, optimized synthetic protocols, and divergent reactivity landscape, serving as a blueprint for its application in high-value organic transformations.
Molecular Architecture & Isomerism
The reactivity of 2,4-dimethylbenzaldehyde oxime is governed by the geometric isomerism around the C=N double bond and the steric environment of the benzene ring.
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Geometric Isomerism (E/Z): Like most aldoximes, it exists primarily in the thermodynamically stable (E)-configuration (anti). However, the ortho-methyl group at position 2 introduces steric strain that can destabilize the planar conformation, affecting the equilibrium ratio during synthesis.
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(E)-Isomer: The hydroxyl group (-OH) is trans to the phenyl ring. This is the predominant form isolated from standard condensation reactions.
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(Z)-Isomer: The hydroxyl group is cis to the phenyl ring. The 2-methyl substituent increases the steric clash with the oxime oxygen, making this isomer less favorable and more prone to rapid dehydration to the nitrile under acidic conditions.
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Electronic Effects: The 2,4-dimethyl substitution pattern provides electron-donating effects (+I effect) to the aromatic ring, increasing the nucleophilicity of the oxime nitrogen and influencing the rate of electrophilic aromatic substitutions or Beckman rearrangements.
Physicochemical Profile
| Property | Data / Characteristic |
| Chemical Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically 60–85 °C (Dependent on E/Z purity; 4-methyl analogue is 76-78°C) |
| Solubility | Soluble in EtOH, MeOH, DMSO, CH₂Cl₂; Sparingly soluble in water |
| pKa | ~10.8 (Oxime O-H acidity) |
| Key IR Signals | 3200–3400 cm⁻¹ (O-H stretch, broad), 1640 cm⁻¹ (C=N stretch) |
| ¹H NMR Diagnostic | δ 8.0–8.3 ppm (s, 1H, CH=N), δ 2.3–2.5 ppm (s, 6H, Ar-CH₃) |
Synthetic Pathways & Optimization
Two primary protocols are recommended: a classical solution-phase method for scale-up and a "green" mechanochemical method for rapid screening.
Protocol A: Classical Solution-Phase Synthesis (Scale-Up)
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Mechanism: Nucleophilic attack of hydroxylamine nitrogen on the aldehyde carbonyl, followed by dehydration.
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Reagents: 2,4-Dimethylbenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Carbonate (0.6 eq).
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Solvent: Ethanol/Water (3:1 v/v).[1]
Step-by-Step Methodology:
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Dissolution: Dissolve 2,4-dimethylbenzaldehyde in ethanol in a round-bottom flask.
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Activation: Prepare an aqueous solution of hydroxylamine hydrochloride and add it to the aldehyde solution.
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Basification: Dropwise add aqueous Na₂CO₂ (or NaOH) to the mixture at 0–5 °C. Critical: Low temperature prevents side reactions and controls exotherm.
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Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
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Work-up: Evaporate ethanol under reduced pressure. The oxime typically precipitates from the remaining aqueous phase.
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Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain the pure (E)-isomer.
Protocol B: Mechanochemical "Green" Synthesis (High Throughput)
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Concept: Solvent-free grinding utilizes mechanical energy to overcome activation barriers, often yielding higher E/Z selectivity.
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Procedure: Grind 2,4-dimethylbenzaldehyde (1 mmol), NH₂OH·HCl (1.2 mmol), and NaOH (1.2 mmol) in a mortar and pestle for 10–20 minutes. The mixture will turn into a paste. Quench with water, filter, and dry.
Reactivity Landscape & Transformations
The versatility of 2,4-dimethylbenzaldehyde oxime lies in its "divergent reactivity"—it can be steered toward three distinct functional groups depending on the reagents used.
A. Beckmann Rearrangement (to Amides)
While typically associated with ketoximes, aldoximes can undergo rearrangement to form formamides under specific catalytic conditions.
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Reagent: Reflux with dilute acid or transition metal catalysts (e.g., InCl₃).
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Product: N-(2,4-dimethylphenyl)formamide.
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Mechanism: Protonation of the -OH group, followed by migration of the aryl group to the nitrogen. The ortho-methyl group can sterically hinder this migration, requiring higher temperatures than unsubstituted benzaldoximes.
B. Dehydration (to Nitriles)
This is the most facile pathway for the (Z)-isomer or under dehydrating conditions.
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Reagents: Acetic anhydride, SOCl₂, or POCl₃.
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Product: 2,4-Dimethylbenzonitrile.
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Protocol: Treat the oxime with acetic anhydride at reflux for 1 hour. The mechanism involves O-acylation followed by E2-type elimination of acetic acid.
C. Reduction (to Primary Amines)
Critical for synthesizing amine precursors for drugs like Amitraz analogues.
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Reagents: Zn/HCl, H₂/Pd-C, or LiAlH₄.
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Product: 2,4-Dimethylbenzylamine.
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Note: The 2,4-dimethyl substitution protects the amine from oxidative degradation but may slow down catalytic hydrogenation due to steric bulk.
D. Cycloaddition (Isoxazoline Synthesis)
The oxime can be converted to a nitrile oxide in situ (using NCS/Base) which undergoes 1,3-dipolar cycloaddition with alkenes.
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Application: Synthesis of isoxazoline-based bioactive scaffolds.[2]
Visualizing the Chemical Logic
Diagram 1: Synthesis & Isomerism
This diagram illustrates the condensation pathway and the steric influence on E/Z equilibrium.
Caption: Synthesis pathway showing the preferential formation of the (E)-isomer due to steric repulsion in the (Z)-form.
Diagram 2: Divergent Reactivity Tree
A decision tree for chemists to select the appropriate reagents for desired transformations.
Caption: The "Chemical Tree" of 2,4-dimethylbenzaldehyde oxime, mapping reagents to functional group transformations.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Thermal Stability: Oximes can undergo thermal runaway if heated beyond their decomposition temperature, especially in the presence of metal impurities. Avoid distillation of the crude oxime; purification by recrystallization is safer.
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Storage: Store in a cool, dry place. The compound is sensitive to hydrolysis in humid, acidic environments.
References
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PubChem. "2,4-Dimethylbenzaldehyde." National Library of Medicine. Link
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ChemicalBook. "2,4-Dihydroxybenzaldehyde Oxime Synthesis Protocol." (Analogous procedure). Link
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Smolecule. "2,4-Dimethylbenzaldehyde oxime Structure and Properties." Link
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Organic Chemistry Portal. "Synthesis of Oximes and Beckmann Rearrangement." Link
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BenchChem. "Protocols for Benzaldehyde Oxime Derivatives." Link
